Antibacterial Potency Against Enterococcus faecalis: A Measurable Activity Benchmark
The target compound exhibits a defined in vitro antibacterial effect against the clinically relevant Gram-positive pathogen Enterococcus faecalis (CECT 481). In a 2-fold microtiter assay over 18 hours, it demonstrated an IC50 of 3.19 μM [1]. While direct comparative IC50 data for the N-unsubstituted or methyl ester analogs against the same strain are not publicly available in authoritative databases, this value provides a baseline for benchmarking this specific N-ethyl ethyl ester derivative's activity. The data point is crucial for structure-activity relationship (SAR) studies and prioritizes this compound over analogs for which no such antimicrobial data exists.
| Evidence Dimension | Antibacterial IC50 against E. faecalis |
|---|---|
| Target Compound Data | 3.19 μM (3.19E+3 nM) |
| Comparator Or Baseline | N-unsubstituted analog (ethyl 4-oxopiperidine-3-carboxylate, CAS 67848-59-3) |
| Quantified Difference | No comparative data available; target compound provides a defined IC50 value for SAR studies. |
| Conditions | Enterococcus faecalis CECT 481, 18-hour incubation, 2-fold microtiter assay |
Why This Matters
This provides a quantifiable activity benchmark for SAR studies where the N-ethyl substitution is a key variable, differentiating it from analogs with unknown or unmeasured antibacterial effects.
- [1] BindingDB. (2020). BDBM50498340 CHEMBL3585717: Antibacterial activity against Enterococcus faecalis CECT 481. IC50: 3.19E+3 nM. View Source
